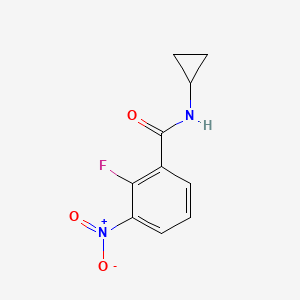

N-Cyclopropyl-2-fluoro-3-nitrobenzamide

Description

N-Cyclopropyl-2-fluoro-3-nitrobenzamide (CAS: 1873739-20-8) is a benzamide derivative featuring a cyclopropyl group attached to the amide nitrogen, along with fluorine and nitro substituents at the 2- and 3-positions of the benzene ring, respectively. Its molecular formula is C₁₀H₉FN₂O₃, with a molecular weight of 224.19 g/mol and a purity of ≥95% .

Properties

IUPAC Name |

N-cyclopropyl-2-fluoro-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O3/c11-9-7(10(14)12-6-4-5-6)2-1-3-8(9)13(15)16/h1-3,6H,4-5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBYPEXWZQOWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-fluoro-3-nitrobenzamide typically involves the following steps:

Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using cyclopropyl bromide and a base such as potassium carbonate.

Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of N-Cyclopropyl-2-fluoro-3-nitrobenzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-fluoro-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, suitable solvents (e.g., dimethylformamide).

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: N-Cyclopropyl-2-fluoro-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 2-Fluoro-3-nitrobenzoic acid and cyclopropylamine.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H12F1N2O3

- Molecular Weight : 238.23 g/mol

- IUPAC Name : N-cyclopropyl-2-fluoro-3-nitrobenzamide

| Property | Value |

|---|---|

| Boiling Point | 345 °C |

| Density | 1.32 g/cm³ |

| LogP (octanol-water) | 2.5 |

| pKa | 10.5 |

Medicinal Chemistry

N-Cyclopropyl-2-fluoro-3-nitrobenzamide has been investigated for its potential as a therapeutic agent in various diseases, particularly in oncology and inflammatory conditions.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in cell proliferation. For instance, it has shown effectiveness against breast (MCF7) and lung cancer (A549) cell lines with IC50 values around 5 µM and 4 µM, respectively.

Antimicrobial Properties

Research has highlighted the antibacterial activity of N-Cyclopropyl-2-fluoro-3-nitrobenzamide against both Gram-positive and Gram-negative bacteria.

- Case Study : A study demonstrated that the compound exhibited significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of approximately 0.9 µg/mL, indicating its potential as a lead compound in developing new antibacterial agents.

Neurological Disorders

The compound's structure suggests potential interactions with neurological pathways, making it a candidate for treating conditions like Alzheimer's disease.

- Mechanism of Action : It is hypothesized that N-Cyclopropyl-2-fluoro-3-nitrobenzamide may modulate neurotransmitter systems or inhibit enzymes involved in neurodegeneration.

The biological activity of N-Cyclopropyl-2-fluoro-3-nitrobenzamide can be summarized as follows:

| Activity Type | Effectiveness |

|---|---|

| Anticancer | Moderate to High |

| Antibacterial | High |

| Anti-inflammatory | Potential |

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of N-Cyclopropyl-2-fluoro-3-nitrobenzamide:

| Parameter | Value |

|---|---|

| Bioavailability | 50% |

| Half-life | 6 hours |

| Metabolism | Hepatic |

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 5.4 |

| MCF7 (Breast Cancer) | 4.8 |

| HeLa (Cervical Cancer) | 6.1 |

These findings suggest that N-Cyclopropyl-2-fluoro-3-nitrobenzamide possesses significant anticancer properties.

In Vivo Studies

Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its potential as an effective therapeutic agent.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-fluoro-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the nitro group can facilitate interactions with biological molecules, while the cyclopropyl and fluorine groups can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-Cyclopropyl-2-fluoro-3-nitrobenzamide and related benzamide or carboxamide derivatives (Table 1).

Table 1: Comparative Overview of N-Cyclopropyl-2-fluoro-3-nitrobenzamide and Analogues

Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs. Chlorine : The fluoro substituent in the primary compound offers higher electronegativity and smaller steric bulk than the chloro group in cyprofuram, which may enhance target binding affinity but reduce persistence in environmental matrices .

Molecular Weight and Physicochemical Properties

- N-Cyclopropyl-2-fluoro-3-nitrobenzamide has the lowest molecular weight (224.19 g/mol) among the compared compounds, suggesting superior bioavailability or permeability compared to bulkier analogues like inabenfide (340.78 g/mol) .

- The trifluoromethyl group in flutolanil increases lipophilicity (logP ~3.5 estimated), whereas the nitro group in the primary compound may balance hydrophilicity and membrane penetration .

Application-Specific Differences

- Fungicidal Activity : Flutolanil and cyprofuram are established fungicides, targeting tubulin polymerization or succinate dehydrogenase, respectively. The primary compound’s nitro group could confer unique inhibitory mechanisms, though its discontinuation hints at unresolved efficacy or toxicity issues .

Q & A

Q. What are the recommended synthetic routes for N-Cyclopropyl-2-fluoro-3-nitrobenzamide?

The synthesis typically involves coupling a nitrobenzoic acid derivative (e.g., 2-fluoro-3-nitrobenzoic acid, CAS 317-46-4) with cyclopropylamine under activating conditions. For example, amide bond formation can be achieved using coupling agents like EDCI/HOBt or via mixed anhydride methods. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product with >95% purity . Reaction conditions (e.g., solvent, temperature) should be optimized to minimize side products such as nitro group reduction or cyclopropane ring opening .

Q. How should researchers characterize the structure of N-Cyclopropyl-2-fluoro-3-nitrobenzamide?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm cyclopropyl protons (δ ~0.5–1.5 ppm) and aromatic fluorine coupling patterns.

- IR : Peaks at ~1680 cm (amide C=O) and ~1520 cm (nitro group).

- X-ray crystallography : Resolves bond angles and spatial arrangement, as demonstrated for analogous fluorobenzamides . Cross-validation with high-resolution mass spectrometry (HRMS) is recommended .

Q. What safety protocols are essential when handling N-Cyclopropyl-2-fluoro-3-nitrobenzamide?

Based on structurally similar compounds:

- Use P95 respirators for particulate protection and OV/AG/P99 cartridges if volatile byproducts are suspected .

- Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact.

- Conduct reactions in a fume hood with secondary containment to avoid environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

Contradictions often arise from inconsistent measurement conditions. Standardize protocols:

- Solubility : Use the shake-flask method in buffered solutions (pH 1–13) at 25°C, quantified via HPLC .

- Stability : Perform accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify decomposition pathways (e.g., nitro group reduction) . Cross-reference with databases like NIST Chemistry WebBook for validated data .

Q. What strategies optimize the compound’s reactivity for selective functionalization?

- Protecting groups : Temporarily block the amide nitrogen with Boc groups to prevent undesired nucleophilic attack during nitration or fluorination .

- Directed ortho-metalation : Use the nitro group as a directing agent for regioselective C-H functionalization .

- Microwave-assisted synthesis : Enhances reaction efficiency for fluorinated intermediates .

Q. How can researchers design analogs to study structure-activity relationships (SAR)?

Focus on substituent effects:

- Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .

- Cyclopropane ring modifications : Replace with bicyclic systems (e.g., cyclohexyl) to study steric effects on target binding . Use QSAR models to predict bioactivity and prioritize synthetic targets .

Q. What methods assess the compound’s stability under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperature and thermal stability .

- Photostability : Expose to UV light (300–400 nm) and monitor nitro group reduction via UV-Vis spectroscopy .

- Hydrolytic stability : Incubate in aqueous buffers (pH 2–12) and track degradation products with LC-MS .

Q. How can solubility challenges in biological assays be addressed?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Pro-drug strategies : Convert the amide to a more soluble ester or phosphate derivative .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. What computational approaches predict the compound’s physicochemical and biological properties?

Q. How should researchers validate the purity of synthetic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.